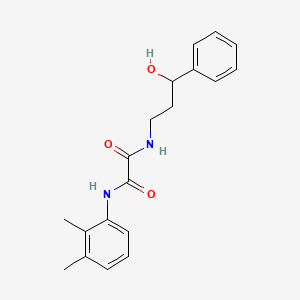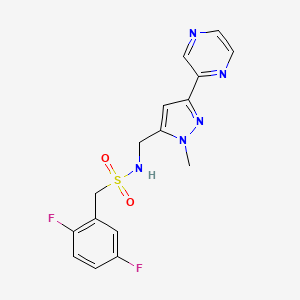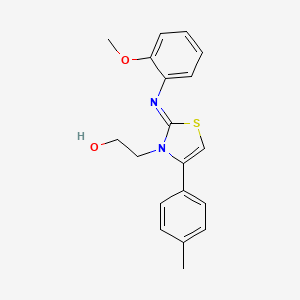
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol, also known as MTTE, is a thiazole derivative that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Scientific Research Applications
Green Synthesis in Ionic Liquid Media
An efficient synthesis pathway for related thiazole-imine compounds via a three-component tandem reaction using aroylisothiocyanate, phenyl glycine, and 4-methoxyphenacylbromide in an ionic liquid has been described. This method employs 1-methyl-3-pentylimidazolium bromide as a recyclable green solvent, indicating potential for eco-friendly synthesis approaches for similar compounds (Shahvelayati et al., 2017).
Catalysis in Organic Reactions
The encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated efficient and reusable catalysis for the oxidation of primary alcohols and hydrocarbons. This suggests the potential of similar thiazole-imine compounds in catalysis, contributing to sustainable chemical processes (Ghorbanloo & Maleki Alamooti, 2017).
Antibacterial Activity
A study on 2-(1-((2-Aminophenyl) Imino) Ethyl)-5-Methoxyphenol and its complexes with various metals showed that the complexes, especially those of Mn2+, displayed stronger antibacterial activity against Escherichia coli. This highlights the antimicrobial potential of thiazole-imine compounds, offering avenues for developing new antibacterial agents (Li-fen, 2011).
Antimicrobial Activity of Schiff Base Ligands
Imino-4-methoxyphenol thiazole-derived Schiff bases were synthesized and tested for their antibacterial and antifungal activities, showing moderate activity against selected bacteria and fungi. This indicates the utility of such compounds in antimicrobial applications, potentially leading to the development of new drugs or preservatives (Vinusha et al., 2015).
properties
IUPAC Name |
2-[2-(2-methoxyphenyl)imino-4-(4-methylphenyl)-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-7-9-15(10-8-14)17-13-24-19(21(17)11-12-22)20-16-5-3-4-6-18(16)23-2/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFFAFJSFMWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2674529.png)
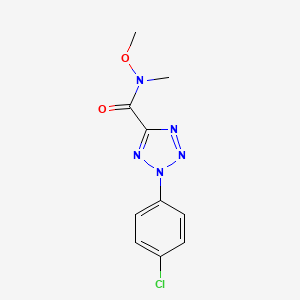
![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)
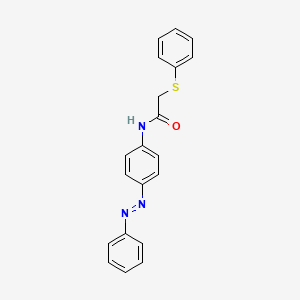
![N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2674534.png)
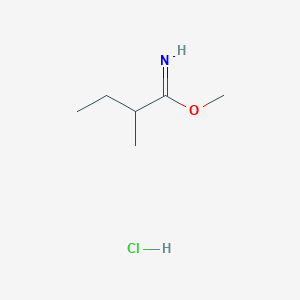
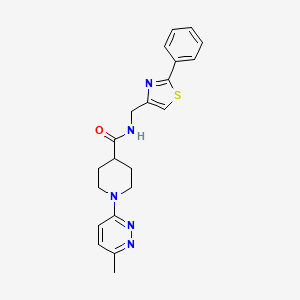
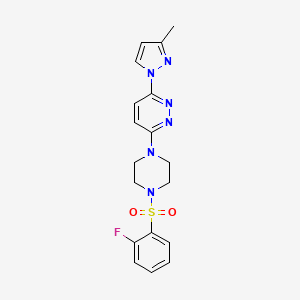
![N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2674544.png)
![7-Fluoro-3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674545.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2674548.png)
![N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide](/img/structure/B2674549.png)
